molecular formula C8H10O2S B2875807 2-Methyl-2-(thiophen-2-yl)propanoic acid CAS No. 90953-78-9

2-Methyl-2-(thiophen-2-yl)propanoic acid

Cat. No. B2875807
CAS RN: 90953-78-9
M. Wt: 170.23
InChI Key: QBXCXYLPNGWZKI-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 90953-78-9 . It has a molecular weight of 170.23 and a linear formula of C8H10O2S . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(thiophen-2-yl)propanoic acid is represented by the linear formula C8H10O2S . The molecular weight of this compound is 170.23 .


Physical And Chemical Properties Analysis

2-Methyl-2-(thiophen-2-yl)propanoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : It's utilized in the synthesis of heterocyclic compounds like indeno[1,2-b]thiophenes and indeno[2,1-b]furans with acrylic acid units, which have applications in various chemical processes (Jeon & Lee, 2008).

  • Antimicrobial Applications : Derivatives of this compound have been evaluated for antibacterial and antifungal activities, indicating potential as novel antimicrobial agents (N. Patel & M. Patel, 2017).

Materials Science and Solar Cell Applications

  • Organic Sensitizers for Solar Cells : The compound is used in the development of organic sensitizers for solar cells, showing promising results in converting sunlight to electricity with high efficiency (Kim et al., 2006).

  • Conformational Analysis for Solar Cells : Studies on its conformational and electronic properties have been conducted to enhance the performance of dye-sensitized solar cells (Balanay et al., 2009).

Pharmaceutical Research

  • Synthesis of Bioorganometallics : This compound is involved in the synthesis of bioorganometallics, a field that bridges organic chemistry and pharmacology, although the specific compound shows no significant antibacterial activity (Patra et al., 2012).

Electrochromic and Photochromic Properties

  • Electrochromic Materials : Its derivatives are used in the development of electrochromic materials, which change color upon application of an electric charge, indicating potential for smart window applications (Camurlu et al., 2005).

  • Photochromic Systems : Derivatives also exhibit photochromic properties, which could be useful in the development of materials that change color in response to light (Uchida et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCXYLPNGWZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(thiophen-2-yl)propanoic acid

CAS RN

90953-78-9
Record name 2-methyl-2-(thiophen-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method of Example 22B, substituting the product of Example 23A for the product of Example 22A.
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Synthesis routes and methods II

Procedure details

A solution containing 17.5 g of methyl 2-methyl-2-(2-thienyl)propionate [prepared as described in step (i) above], 12.6 g of potassium hydroxide, 72 ml of water, and 168 ml of 1,4-dioxane was heated under reflux for 2 hours. At the end of this time, it was diluted with ice-water, and extracted twice with diethyl ether. The aqueous layer was adjusted to a weakly acidic pH, extracted three times with diethyl ether, washed with water and with a saturated aqueous solution of sodium chloride, in that order, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure to give 15.8 g of the title compound.
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168 mL
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